molecular formula C18H11F4N5 B2392512 1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-74-9

1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2392512
CAS No.: 890896-74-9
M. Wt: 373.315
InChI Key: PGGKCJGVHUHCEP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl and trifluoromethylphenyl groups, enhancing its chemical reactivity and stability.

Mechanism of Action

Mode of Action

Given its complex structure, it is likely that it interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions may induce conformational changes in the target proteins, altering their activity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to impact a variety of cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects. It’s possible that it could have a range of effects depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the trifluoromethylphenyl group: This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid or ester is coupled with the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-methylphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which confer distinct electronic and steric properties. These features enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5/c19-12-4-6-14(7-5-12)27-17-15(9-25-27)16(23-10-24-17)26-13-3-1-2-11(8-13)18(20,21)22/h1-10H,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGKCJGVHUHCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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